Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate
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Overview
Description
Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate is a chemical compound known for its unique structure and properties. It contains three iodine atoms, which contribute to its high molecular weight and distinct reactivity. This compound is often used in various scientific research applications due to its specific chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate typically involves the iodination of 5-amino-1,3-benzenedicarboxylic acid, followed by esterification. The iodination process can be carried out using iodine and an oxidizing agent such as nitric acid. The esterification is usually performed using methanol in the presence of a catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, deiodinated compounds, and substituted derivatives with various functional groups.
Scientific Research Applications
Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of iodine metabolism and thyroid function.
Medicine: It serves as a contrast agent in medical imaging due to its high iodine content.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate involves its interaction with molecular targets through its iodine atoms. The iodine atoms enhance the compound’s ability to absorb X-rays, making it effective as a contrast agent in imaging techniques. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Iohexol: Another iodinated contrast agent used in medical imaging.
Iopamidol: A non-ionic iodinated contrast medium with similar applications.
Iodixanol: A dimeric, non-ionic contrast agent used for X-ray imaging.
Uniqueness
Dimethyl 5-amino-2,4,6-triiodo-1,3-benzenedicarboxylate is unique due to its specific structure, which includes three iodine atoms and an amino group. This combination provides distinct reactivity and makes it particularly useful in applications requiring high iodine content and specific chemical interactions .
Properties
IUPAC Name |
dimethyl 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8I3NO4/c1-17-9(15)3-5(11)4(10(16)18-2)7(13)8(14)6(3)12/h14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGAAXSHLQHKEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)OC)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8I3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438780 |
Source
|
Record name | Dimethyl 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.89 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154921-11-6 |
Source
|
Record name | Dimethyl 5-amino-2,4,6-triiodobenzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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